2-Methyl-4-(2-methylphenyl)-1-butene
Overview
Description
2-Methyl-4-(2-methylphenyl)-1-butene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a butene chain substituted with a methyl group and a 2-methylphenyl group
Mechanism of Action
Target of Action
The primary target of 2-Methyl-4-(2-methylphenyl)-1-butene is the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor . The AHR can be activated by structurally diverse compounds and plays a crucial role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .
Mode of Action
this compound interacts with its target, the AHR, and modulates the canonical pathway of AHR . This modulation occurs during several chronic diseases, and its abrogation might be of clinical interest for metabolic and inflammatory pathological processes .
Biochemical Pathways
The compound affects the AHR-CYP1A1 axis, a biochemical pathway that has been shown to be modulated during several chronic diseases . The modulation of this pathway might be of clinical interest for metabolic and inflammatory pathological processes .
Pharmacokinetics
In silico methods can be used to predict these properties . These methods can make fast predictions for a large set of compounds in a high-throughput mode .
Biochemical Analysis
Biochemical Properties
2-Methyl-4-(2-methylphenyl)-1-butene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the formation of reactive intermediates that may further react with other biomolecules. Additionally, this compound can undergo oxidation reactions at the benzylic position, leading to the formation of hydroxylated products .
Cellular Effects
The effects of this compound on cells are diverse and can influence several cellular processes. This compound has been shown to affect cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AHR). Activation of AHR by this compound can lead to changes in gene expression and alterations in cellular metabolism . Furthermore, this compound can induce oxidative stress in cells, which may result in damage to cellular components and affect overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation . This interaction can result in the formation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components. Additionally, this compound can modulate gene expression by activating transcription factors such as the aryl hydrocarbon receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term exposure to this compound has been shown to result in persistent oxidative stress and alterations in cellular function . These effects are particularly evident in in vitro studies, where continuous exposure can lead to significant changes in cell viability and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur. These findings highlight the importance of dosage considerations in the use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, resulting in the formation of more water-soluble products that can be excreted from the body . The interaction of this compound with these metabolic pathways can influence metabolic flux and alter the levels of various metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in certain tissues. The distribution of this compound can affect its localization and concentration within different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes. The localization of this compound within these compartments can impact its activity and interactions with other biomolecules, ultimately affecting its overall function in the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylphenyl)-1-butene can be achieved through several methods. One common approach involves the alkylation of 2-methylphenylacetylene with a suitable alkyl halide under basic conditions. The reaction typically requires a strong base such as sodium amide or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-methylphenyl)-1-butene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-4-(2-methylphenyl)-1-butene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenyl-1-butene: Similar structure but lacks the additional methyl group on the phenyl ring.
4-(2-Methylphenyl)-1-butene: Similar structure but lacks the methyl group on the butene chain.
Uniqueness
2-Methyl-4-(2-methylphenyl)-1-butene is unique due to the presence of both a methyl group on the butene chain and a 2-methylphenyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-methyl-2-(3-methylbut-3-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-10(2)8-9-12-7-5-4-6-11(12)3/h4-7H,1,8-9H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOASYFLYKZHCCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596855 | |
Record name | 1-Methyl-2-(3-methylbut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-15-9 | |
Record name | 1-Methyl-2-(3-methyl-3-buten-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731772-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2-(3-methylbut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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